Emakalim is classified as a benzopyran-4-one hydrazone derivative. It was synthesized as part of a broader effort to develop more potent and selective potassium channel openers, drawing on structure-activity relationships observed in related compounds such as aprikalim and dofetilide . The compound has been evaluated for its efficacy in inducing vasodilation, particularly in the context of hypertension and other cardiovascular disorders.
The synthesis of Emakalim involves several key steps, primarily focusing on the modification of 4-cyanophenos through various chemical reactions:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reactant concentrations to optimize yield and purity.
Emakalim's molecular structure can be described as follows:
The molecular weight and specific stereochemistry play crucial roles in its interaction with biological targets.
Emakalim participates in several chemical reactions that are relevant to its pharmacological activity:
The compound's ability to modulate vascular tone makes it a candidate for further exploration in therapeutic settings.
The mechanism by which Emakalim exerts its effects involves:
Studies have shown that Emakalim's vasorelaxant effects are more pronounced at specific concentrations, indicating a dose-dependent response.
Emakalim exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Emakalim has potential applications primarily in cardiovascular medicine:
The discovery of benzopyran-class potassium channel openers (KCOs) marked a significant advancement in cardiovascular pharmacology during the late 20th century. Cromakalim, the prototypical benzopyran, was identified in the 1980s and demonstrated potent vasorelaxant properties via activation of ATP-sensitive potassium (KATP) channels. This led to the development of structurally optimized derivatives, including Emakalim (EMD 56431), which featured a chiral 3,4-dihydro-2H-1-benzopyran backbone with a cyano substitution at position 6 and a 2-oxopyridinyl moiety at position 4 [8]. These modifications enhanced tissue selectivity for vascular smooth muscle. Benzopyrans distinguished themselves from earlier KCOs like minoxidil (a pyrimidine derivative) through improved receptor binding kinetics and reduced off-target effects [4] [8].
Table 1: Evolution of Benzopyran-Class KCOs
Compound | Key Structural Features | Primary Cardiovascular Action |
---|---|---|
Cromakalim | Unsubstituted benzopyran | Systemic vasodilation |
Emakalim | 6-Cyano group, 2-oxopyridinyl at C4 | Coronary vasodilation, cardioprotection |
Bimakalim | Methyl substitution at C3 | Antihypertensive effects |
KATP channels are heterooctameric complexes composed of four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B) [3] [10]. Modulators are classified as:
Tissue specificity arises from subunit composition:
Table 2: KATP Channel Subunit Combinations and Pharmacological Sensitivity
Tissue | Subunit Composition | Sensitivity to Emakalim |
---|---|---|
Vascular Smooth Muscle | Kir6.1/SUR2B | High (EC50 ~1–10 µM) |
Cardiomyocytes | Kir6.2/SUR2A | Moderate |
Coronary Arteries | Kir6.1/SUR2B | High |
Emakalim emerged as a second-generation benzopyran KCO with dual actions:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8